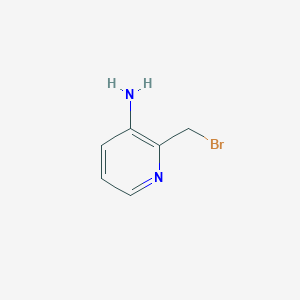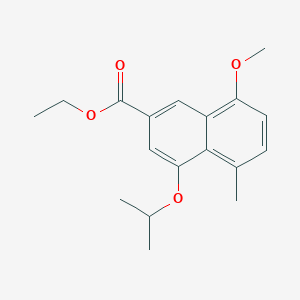
2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester is a complex organic compound with the molecular formula C18H22O4 and a molecular weight of 302.4 g/mol. This compound is known for its unique structural features, including a naphthalene ring substituted with methoxy, methyl, and methylethoxy groups, as well as an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route starts with the naphthalene ring, which undergoes various substitution reactions to introduce the methoxy, methyl, and methylethoxy groups. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, methyl ester
- 2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, propyl ester
- 2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, butyl ester
Uniqueness
What sets 2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
137932-78-6 |
|---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
ethyl 8-methoxy-5-methyl-4-propan-2-yloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H22O4/c1-6-21-18(19)13-9-14-15(20-5)8-7-12(4)17(14)16(10-13)22-11(2)3/h7-11H,6H2,1-5H3 |
InChI Key |
QDYIZOJBSWWZFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC(C)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




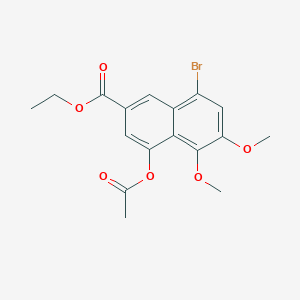
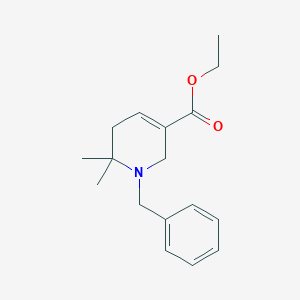
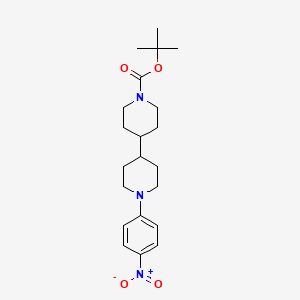

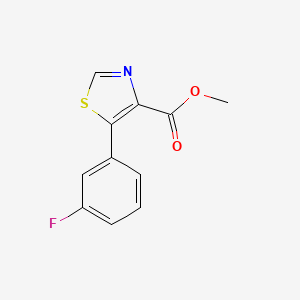
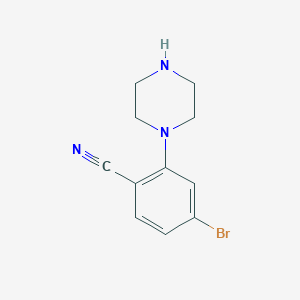
![methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate](/img/structure/B13927363.png)
![2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13927367.png)
![n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13927379.png)

![tert-Butyl 9-(4-amino-3-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13927393.png)
